sec-Butanol-1,1,1-d3
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Overview
Description
sec-Butanol-1,1,1-d3 is a deuterated alcohol, where three hydrogen atoms in butan-2-ol are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and tracer studies.
Mechanism of Action
Mode of Action
The mode of action of sec-Butanol-1,1,1-d3 is likely similar to that of its non-deuterated counterpart, sec-butanol. Alcohols typically exert their effects by interacting with their targets and causing changes in their structure or function. For instance, they can react with a hydrogen halide, producing an alkyl halide and water . The presence of deuterium atoms may influence these interactions due to the kinetic isotope effect, potentially altering the rate of reactions .
Biochemical Pathways
This compound may be involved in various biochemical pathways, similar to other alcohols. For instance, it may participate in nucleophilic substitution reactions, forming alkyl halides . It could also be involved in dehydration reactions .
Pharmacokinetics
They are primarily metabolized in the liver, often through oxidation to their corresponding aldehydes or ketones . The presence of deuterium atoms may influence the ADME properties of this compound, potentially altering its bioavailability .
Result of Action
The presence of deuterium atoms may influence these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and its interactions with its targets. The presence of deuterium atoms may also influence its response to environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that sec-butanol, the non-deuterated form, plays a role in various biochemical reactions, particularly in the production of biofuels . It is reasonable to assume that sec-Butanol-1,1,1-d3 may interact with similar enzymes, proteins, and other biomolecules as sec-butanol. The nature of these interactions could be influenced by the presence of deuterium atoms .
Cellular Effects
Sec-butanol has been shown to have effects on various types of cells and cellular processes . It is plausible that this compound could influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of sec-butanol involves its conversion to butyraldehyde by alcohol dehydrogenase, and subsequently to butyric acid by aldehyde dehydrogenase . It is possible that this compound undergoes similar reactions, with the deuterium atoms potentially influencing the rate or specificity of these reactions .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on sec-butanol have shown that it can have toxic effects at high doses . It is possible that this compound could have similar dosage-dependent effects.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Sec-butanol is known to be involved in various metabolic pathways, particularly in the production of biofuels . It is plausible that this compound could be involved in similar pathways, potentially interacting with the same enzymes or cofactors .
Transport and Distribution
Sec-butanol is known to be able to cross cell membranes due to its lipophilic nature . It is likely that this compound has similar properties.
Subcellular Localization
Due to its lipophilic nature, it is plausible that it could localize to lipid-rich areas of the cell, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butanol-1,1,1-d3 can be synthesized through several methods. One common approach involves the deuteration of butan-2-ol using deuterium gas (D2) in the presence of a catalyst. Another method includes the reduction of 1,1,1-trideuteriobutan-2-one using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
sec-Butanol-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trideuteriobutan-2-one.
Reduction: It can be reduced to form 1,1,1-trideuteriobutane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 1,1,1-Trideuteriobutan-2-one
Reduction: 1,1,1-Trideuteriobutane
Substitution: Various substituted butan-2-ol derivatives depending on the reagent used.
Scientific Research Applications
sec-Butanol-1,1,1-d3 is utilized in a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated materials and compounds for specialized industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties but a shorter carbon chain.
1,1,1-Trideuteriobutan-1-ol: A positional isomer with the deuterium atoms at different positions.
1,1,1-Trideuteriopentanol: A deuterated alcohol with a longer carbon chain.
Uniqueness
sec-Butanol-1,1,1-d3 is unique due to its specific isotopic substitution pattern, which provides distinct spectroscopic signatures and reaction kinetics. This makes it particularly valuable in studies requiring precise isotopic labeling and tracing.
Biological Activity
sec-Butanol-1,1,1-d3, a deuterated form of sec-butanol, is a compound with significant implications in various biological and pharmacological contexts. This article explores its biological activity, including its effects on cellular systems, potential therapeutic applications, and relevant research findings.
This compound has the chemical formula C4H10O and is classified as a secondary alcohol. Its structure includes a hydroxyl group (-OH) attached to the second carbon of a four-carbon chain. The presence of deuterium isotopes (d3) enhances its utility in research applications, particularly in tracing studies due to its unique mass signature.
1. Antioxidant Properties
Research indicates that sec-butanol extracts from various sources exhibit antioxidant activities. For instance, studies on butanol extracts from mushrooms like Lentinula edodes (shiitake) revealed significant antioxidant properties, attributed to the presence of bioactive compounds that scavenge free radicals and reduce oxidative stress .
2. Anti-inflammatory Effects
This compound has been implicated in anti-inflammatory activities. In vitro studies demonstrated that butanol extracts could inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
3. Antimicrobial Activity
The compound has shown promise in antimicrobial assays. Extracts containing sec-butanol have been evaluated against various pathogens, demonstrating inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of microbial cell membranes .
Case Study 1: Antioxidant Activity in Mushrooms
A study focused on the antioxidant potential of n-butanol extracts from Lentinula edodes highlighted the efficacy of these extracts in scavenging free radicals. The study utilized various assays to quantify antioxidant activity, revealing a maximum scavenging effect of 64.6% at optimized concentrations .
Concentration (mg/mL) | Antioxidant Activity (%) |
---|---|
100 | 45.2 |
200 | 55.8 |
300 | 64.6 |
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, sec-butanol was assessed for its ability to modulate inflammatory responses in vitro. The results indicated that treatment with sec-butanol significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .
Research Findings
Recent pharmacological evaluations have further elucidated the biological activities associated with sec-butanol derivatives:
- Inhibition of Cytokine Production : Studies have shown that sec-butanol can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharide (LPS) .
- Cell Viability and Proliferation : In cancer cell lines, sec-butanol exhibited selective cytotoxicity, suggesting potential applications in cancer therapy by promoting apoptosis in malignant cells while sparing normal cells .
Properties
IUPAC Name |
1,1,1-trideuteriobutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.